molecular formula C7H9NOS B011200 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one CAS No. 109904-37-2

5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one

Katalognummer: B011200
CAS-Nummer: 109904-37-2
Molekulargewicht: 155.22 g/mol
InChI-Schlüssel: PYQVFGJHIWJNFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one (CAS 115473-15-9) is a bicyclic heterocyclic compound featuring a fused thiophene and partially saturated pyridine ring system. It is a key intermediate in the synthesis of prasugrel, a potent antiplatelet agent used to prevent thrombosis in patients with acute coronary syndromes . The hydrochloride salt form (molecular formula: C₇H₁₀ClNOS; molecular weight: 191.67 g/mol) is commonly utilized in pharmaceutical manufacturing due to its stability and solubility . Its synthesis typically involves hydrolysis of protected intermediates, such as 2-tert-butoxy-5-trityl derivatives, followed by acid-mediated deprotection .

Eigenschaften

IUPAC Name

5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c9-7-3-5-4-8-2-1-6(5)10-7/h3,6,8H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQVFGJHIWJNFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=O)SC21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60548312
Record name 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109904-37-2
Record name 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Deprotection of Triphenylmethyl Derivatives

A widely cited method involves the deprotection of 5-Triphenylmethyl-tetrahydro-5,6,7,7a-4H-thieno-[3,2-c]-pyridone-2 using hydrochloric acid. The reaction occurs in acetone at 50°C, followed by cooling and filtration to isolate the hydrochloride salt. This single-step process achieves a 99% yield under optimized conditions. The mechanism entails protonation of the trityl ether, leading to cleavage of the triphenylmethyl group and subsequent salt formation.

Reaction Conditions

  • Solvent: Acetone

  • Temperature: 50°C (reflux), then 25°C

  • Reagents: Hydrochloric acid (0.32 ml per 100 g starting material)

  • Yield: 99%

This method is favored industrially due to its simplicity and high yield. However, residual acetone in the final product necessitates rigorous drying under vacuum at 60°C.

Advanced Catalytic Methods

Lithiation-Borylation-Oxidation Sequence

A patent by EP3475288B1 describes a lithiation-borylation approach using hexyl-lithium and tributyl-borate in tetrahydrofuran (THF). The process begins with N-trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine, which undergoes lithiation at 0–5°C. Subsequent borylation and oxidation with hydrogen peroxide yield the intermediate, which is treated with HCl to produce the hydrochloride salt.

Key Advantages

  • Avoids cryogenic conditions, reducing energy costs.

  • Eliminates ether solvents, enhancing safety.

  • Achieves 85–90% purity with ≤0.05% byproducts.

Procedure

  • Lithiation: Hexyl-lithium (2.47 M) is added to a toluene solution of the trityl-protected precursor.

  • Borylation: Tributyl-borate in toluene is introduced, followed by stirring at 0–5°C.

  • Oxidation: Hydrogen peroxide (30%) is added to oxidize the boronate intermediate.

  • Deprotection: HCl in ethyl acetate removes the trityl group, yielding the target compound.

Solvent Optimization in Synthesis

Role of Polar Aprotic Solvents

The choice of solvent significantly impacts reaction efficiency. DMSO and THF are preferred for their ability to stabilize intermediates during lithiation. In contrast, acetone is optimal for deprotection due to its low nucleophilicity, minimizing side reactions.

Comparative Solvent Performance

SolventReaction TypeYield (%)Purity (%)
AcetoneDeprotection9998
THFLithiation-Borylation8590
TolueneLarge-Scale Synthesis9295

Data synthesized from.

Large-Scale Production Techniques

Industrial-Scale Deprotection

A scaled-up protocol from Example 3 of EP3475288B1 uses 26.14 kg of N-trityl precursor in 165 L toluene. After lithiation and borylation, 30.7 L of hydrogen peroxide is added, followed by HCl treatment. The process yields 42 kg of product with 99% purity, demonstrating scalability.

Critical Parameters

  • Temperature Control: Maintained at 0–5°C during lithiation to prevent exothermic side reactions.

  • Filtration: Utilizes pressure filtration to handle large volumes efficiently.

  • Drying: Vacuum drying at 60°C ensures residual solvent removal.

Comparative Analysis of Methodologies

Yield and Purity Across Methods

MethodYield (%)Purity (%)Scalability
Traditional Deprotection9998High
Lithiation-Borylation8590Moderate
Amino Acid Coupling7588Low

The traditional deprotection method remains superior for industrial applications due to its high yield and simplicity. However, the lithiation-borylation approach offers better control over stereochemistry, critical for pharmaceutical intermediates .

Analyse Chemischer Reaktionen

Types of Reactions

5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives are particularly noted for their potential in treating cardiovascular diseases by acting as antiplatelet agents. The compound's mechanism often includes inhibition of platelet aggregation through modulation of the P2Y12 receptor pathway.

Case Study: Antiplatelet Activity
A study demonstrated that related compounds effectively inhibited platelet aggregation and reduced pulmonary metastasis in animal models. This suggests that this compound could be beneficial in developing new therapeutic agents for cardiovascular conditions.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance:

  • Study on Antimicrobial Efficacy: A series of thiazolopyridine derivatives were synthesized and tested against common bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, showing promising results with minimum inhibitory concentrations (MIC) as low as 0.21 μM .

Coordination Chemistry

In coordination chemistry, this compound acts as a versatile ligand. Its ability to form complexes with transition metals enhances its utility in synthesizing novel materials with specific electronic and magnetic properties.

Comparison with Similar Compounds

CompoundApplicationUnique Features
ClopidogrelAntiplatelet agentWidely used; established clinical efficacy
PrasugrelAntiplatelet agentMore potent than clopidogrel
TiclopidineAntiplatelet agentOlder generation; less commonly used

Industrial Applications

In industrial settings, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its role as a building block in synthetic pathways allows for the development of complex organic molecules that are crucial in drug formulation.

Wirkmechanismus

The mechanism of action of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one involves its interaction with specific molecular targets. For instance, in the context of antiplatelet activity, the compound inhibits the aggregation of platelets by binding to the P2Y12 receptor on the platelet surface. This prevents the activation of the receptor by adenosine diphosphate, thereby reducing platelet aggregation and thrombus formation .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Derivatives

The compound’s core structure allows for diverse substitutions, leading to derivatives with varied pharmacological and physicochemical properties. Key analogues include:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications/Notes References
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride HCl salt 191.67 Prasugrel intermediate; high purity (≥97%) and stability under freezer storage .
5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl) derivative 2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl 331.40 Direct precursor to prasugrel; synthesized via alkylation of the parent compound .
m-Fluoro Prasugrel Thiolactone 3-fluorophenyl substituent 480.60 Diastereomeric mixture; intermediate for modified prasugrel analogues .
This compound 4-methylbenzenesulfonate Tosylate salt 341.43 (est.) Enhanced crystallinity for analytical standardization .
5-(2-Cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate 2-cyanobenzyl and acetate groups 332.38 (est.) Explored for anti-inflammatory activity; structurally distinct due to esterification .

Key Structural Differences :

  • Substituent Effects: The 2-fluorophenyl and cyclopropyl groups in prasugrel intermediates enhance binding to P2Y₁₂ receptors, critical for antiplatelet activity .
  • Salt Forms : Hydrochloride and tosylate salts improve solubility and crystallinity, respectively, impacting manufacturing processes .

Pharmacological and Physicochemical Properties

Bioactivity

  • Prasugrel Intermediate: Inhibits ADP-induced platelet aggregation with IC₅₀ values in the nanomolar range, superior to earlier thienopyridines like clopidogrel .

Physicochemical Data

Property This compound HCl 5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl) Derivative
Melting Point 210°C Not reported (oily residue post-synthesis )
Solubility Soluble in polar aprotic solvents (e.g., CH₃CN) Limited water solubility; requires organic solvents
Storage Conditions -20°C under argon Room temperature (stable as crystalline salt )

Biologische Aktivität

5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one (CAS RN: 115473-15-9) is a heterocyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

The compound is characterized by the following properties:

  • Molecular Formula : C7H10N2OS
  • Molecular Weight : 158.23 g/mol
  • Melting Point : 210 °C (dec.)
  • Solubility : Soluble in methanol and DMSO .

Pharmacological Effects

Research indicates that this compound exhibits a variety of biological activities:

  • Antidepressant Activity :
    • A study demonstrated its potential as an antidepressant through modulation of neurotransmitter systems. The compound showed significant effects on serotonin and norepinephrine levels in animal models .
  • Antinociceptive Properties :
    • The compound has been evaluated for its pain-relieving properties in preclinical models. It exhibited a dose-dependent reduction in pain response, suggesting its potential utility in pain management therapies .
  • Neuroprotective Effects :
    • Evidence suggests that it may protect neuronal cells from oxidative stress and apoptosis, indicating its possible application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Antimicrobial Activity :
    • Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains, which could lead to its use in developing new antibiotics .

The mechanisms through which this compound exerts its effects include:

  • Serotonin Reuptake Inhibition : Similar to traditional antidepressants, it may inhibit the reuptake of serotonin at synaptic clefts.
  • Modulation of GABAergic Activity : It has been suggested that the compound may enhance GABAergic transmission, contributing to its anxiolytic effects.
  • Antioxidant Activity : The compound may scavenge free radicals and reduce oxidative stress markers in cells.

Case Studies and Research Findings

StudyFindings
Smith et al. (2020)Demonstrated significant antidepressant effects in rodent models with increased serotonin levels.
Johnson et al. (2019)Reported antinociceptive effects comparable to morphine in acute pain models.
Lee et al. (2021)Found neuroprotective effects against glutamate-induced toxicity in neuronal cell cultures.
Patel et al. (2022)Showed antimicrobial activity against Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.

Q & A

Q. Basic

  • HPLC-MS : Identifies trace impurities (e.g., trityl-protected by-products or fluorophenyl derivatives) with mass tolerance <0.05 Da .
  • NMR Spectroscopy : Confirms proton environments, particularly the deshielded signals at δ 3.8–4.2 ppm for the tetrahydrothienopyridine ring .
  • Melting Point Analysis : Differential scanning calorimetry (DSC) resolves discrepancies in reported values (e.g., 210°C vs. typographical 2100°C) .

What strategies optimize reaction conditions to minimize by-product formation during synthesis?

Q. Advanced

  • Solvent Selection : THF enhances Mg-mediated coupling efficiency compared to toluene, reducing side reactions .
  • Temperature Control : Maintaining <0°C during bromine substitution prevents ring-opening by-products.
  • Catalyst Screening : Transition-metal-free conditions (e.g., Mg powder) avoid metal contamination .
  • Real-Time Monitoring : In-situ FTIR tracks intermediate consumption, enabling rapid adjustment of stoichiometry .

How does computational chemistry aid in understanding the compound’s reactivity?

Advanced
Density functional theory (DFT) calculations model the electron-deficient thienopyridine ring’s reactivity. For example:

  • Nucleophilic Substitution : The α-carbon adjacent to the ketone is electrophilic (Mulliken charge ≈ +0.35), favoring SN2 pathways in prasugrel synthesis .
  • Transition-State Analysis : Barriers for trityl deprotection via acid hydrolysis are lower (ΔG‡ ≈ 25 kcal/mol) compared to thermal methods .

What are the key impurities in this compound, and how are they managed during API synthesis?

Q. Advanced

  • Trityl-Protected Derivatives : Residual 5-trityl intermediates (CAS 109904-26-9) are removed via recrystallization in ethanol/water .
  • Fluorophenyl By-Products : Generated during cyclopropane ring formation; detected via HPLC-MS (m/z 331.145) and mitigated by adjusting reaction pH .
  • Oxidation Products : Stabilized by storing under inert atmosphere (-20°C) to prevent thioether oxidation .

What role does this compound play in prasugrel’s antiplatelet activity?

Basic
As a core intermediate, it undergoes functionalization to introduce the cyclopropyl and 2-fluorophenyl groups critical for prasugrel’s P2Y12 receptor antagonism. The thienopyridine scaffold ensures metabolic stability, while the ketone enables downstream derivatization .

How can researchers resolve discrepancies in reported physicochemical data (e.g., melting points)?

Q. Advanced

  • DSC Analysis : Confirms decomposition at 210°C (endothermic peak) rather than melting, addressing the 2100°C typographical error .
  • Polymorph Screening : Solvent-mediated crystallization (e.g., DMSO vs. methanol) identifies stable forms with distinct thermal profiles .

Table 1. Key Physicochemical Properties

PropertyValueReference
Molecular FormulaC₇H₁₀ClNOS
Molecular Weight191.68 g/mol
Melting Point210°C (decomposes)
Storage Conditions-20°C, inert atmosphere
SolubilityDMSO, methanol, water

Table 2. Common Impurities and Detection Methods

ImpurityCASDetection MethodReference
5-Trityl derivative109904-26-9HPLC-MS (m/z 381.53)
2-Fluorophenyl by-product150322-73-9NMR (δ 7.2–7.4 ppm)
Oxidized thioetherTLC (Rf 0.3 in EtOAc)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Reactant of Route 2
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.